molecular formula C8H11ClFNO B1509736 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride CAS No. 849928-38-7

2-Amino-1-(2-fluorophenyl)ethanol hydrochloride

Cat. No.: B1509736
CAS No.: 849928-38-7
M. Wt: 191.63 g/mol
InChI Key: BPIFEMIHQQRYCJ-UHFFFAOYSA-N
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Description

2-Amino-1-(2-fluorophenyl)ethanol hydrochloride is a fluorinated aromatic ethanolamine derivative. Its structure comprises a 2-fluorophenyl ring attached to an ethanol backbone, with an amino group at the β-position and a hydrochloride salt. Structural characterization typically employs HPLC and comparison with authentic samples .

Properties

IUPAC Name

2-amino-1-(2-fluorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIFEMIHQQRYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737163
Record name 2-Amino-1-(2-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849928-38-7
Record name Benzenemethanol, α-(aminomethyl)-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849928-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-(2-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Amino-1-(2-fluorophenyl)ethanol hydrochloride is a compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features an amino alcohol structure with a fluorine atom substituted on the phenyl ring. This substitution is believed to enhance its biological activity by influencing the compound's interaction with various biological targets.

Molecular Formula: C8_{8}H10_{10}ClF1_{1}N
Molecular Weight: Approximately 175.62 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Binding Affinity: The amino group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.
  • Electrophilic Interactions: The presence of fluorine may enhance electrophilic interactions with nucleophilic sites in biological molecules.
  • Hydrophobic Interactions: The substituted phenyl ring can engage in hydrophobic interactions with protein surfaces, influencing binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains:

CompoundTarget OrganismMIC (mg/mL)
Compound AE. coli0.0195
Compound BStaphylococcus aureus0.0048
Compound CBacillus mycoides0.0048

These minimum inhibitory concentration (MIC) values suggest that the compound may have significant potential as an antimicrobial agent.

Neuropharmacological Effects

Initial investigations suggest that this compound may interact with neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors. This interaction could lead to therapeutic effects in conditions such as anxiety or depression, although detailed pharmacological profiling is required to confirm these effects.

Case Studies and Research Findings

Recent studies have synthesized derivatives of this compound and evaluated their biological activities:

  • Anticancer Activity : A study synthesized derivatives and tested their ability to inhibit cancer cell lines such as MDA-MB-231 and HepG2. Some compounds exhibited IC50 values lower than standard treatments, indicating significant anticancer potential.
    • Example Findings :
      • Derivative A: IC50 = 5 µM against MDA-MB-231
      • Derivative B: IC50 = 10 µM against HepG2
  • Neuroprotective Effects : Another study explored the neuroprotective potential of related compounds, showing that they could reduce oxidative stress markers in neuronal cell lines.

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds reveals its unique properties:

Compound NameAntimicrobial ActivityAnticancer Potential
This compoundModerateHigh
2-Amino-1-(3-fluorophenyl)ethanolLowModerate
2-Amino-1-(4-chlorophenyl)ethanolModerateHigh

This table highlights the distinct biological profiles of these compounds, underscoring the potential of this compound for further research and development.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis:
2-Amino-1-(2-fluorophenyl)ethanol serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
  • Reduction: It can be reduced to yield simpler amines.
  • Substitution Reactions: The amino group participates in nucleophilic substitutions, facilitating the formation of diverse derivatives.
Reaction TypeDescriptionProducts
OxidationConversion of hydroxyl to carbonyl2-Amino-1-(2-fluorophenyl)acetone
ReductionFormation of amines2-Amino-1-(2-fluorophenyl)ethane
SubstitutionAmino group reacts with electrophilesVarious substituted derivatives

Biology

Enzyme Interaction Studies:
The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds through its amino and hydroxyl groups enhances its role in biochemical processes.

Medicine

Therapeutic Potential:
Research is ongoing into the therapeutic applications of 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride. It is being investigated as a precursor for drug development, particularly in:

  • Antiviral Agents: Its structure may contribute to the development of antiviral compounds.
  • Anticancer Research: The compound shows promise in creating derivatives that exhibit anticancer properties.

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is employed in the production of specialty chemicals and materials with specific properties. Its unique fluorinated structure may enhance the performance characteristics of these materials.

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various applications:

  • Synthesis of Enantiopure Amino Alcohols:
    • A study demonstrated the use of this compound in multienzyme pathways for synthesizing enantiopure 1,2-amino alcohols from l-phenylalanine, achieving yields up to 84% with high enantiomeric excess (ee) .
  • One-Pot Reactions:
    • Researchers have developed one-pot reactions combining enzymatic and catalytic processes that utilize this compound effectively, showcasing its versatility in synthetic chemistry .
  • Potential Drug Development:
    • Investigations into its role as a precursor for antiviral and anticancer agents have shown promising results, indicating its potential as a significant player in pharmaceutical research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs, focusing on substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound Evidence ID
2-Amino-1-(2-fluorophenyl)ethanone hydrochloride Ketone (C=O) instead of ethanol C₈H₈ClFNO 203.61 93102-96-6 Higher reactivity due to ketone; reduced polarity
(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride Ethanol with S-configuration C₈H₁₁ClFNO 191.63 1269773-22-9 Stereospecific activity; potential enantiomeric divergence
2-Amino-1-(3-chlorophenyl)ethanol hydrochloride Chlorine substituent (3-position) C₈H₁₁Cl₂NO 208.08 169032-01-3 Increased steric bulk and electronegativity
Midodrine Hydrochloride Related Compound A 2,5-Dimethoxyphenyl group C₁₀H₁₆ClNO₃ 241.69 3600-87-1 Enhanced lipophilicity from methoxy groups
Norfenefrine Hydrochloride 3-Hydroxyphenyl group C₈H₁₁ClNO₂ 204.63 4779-94-6 Higher polarity due to hydroxyl; potential metabolic differences

Functional Group Variations

  • Ethanol vs.
  • Halogen Substitutions : Fluorine (target compound) offers moderate electronegativity and smaller steric hindrance compared to chlorine () or bromine (), impacting receptor binding and metabolic stability .
  • Aromatic Ring Modifications: Hydroxyl Groups: Introduce polarity and acidity (e.g., Norfenefrine Hydrochloride, ), enhancing water solubility but possibly reducing blood-brain barrier penetration. Methoxy Groups: Increase lipophilicity (e.g., Midodrine analog, ), favoring membrane permeability but risking slower metabolic clearance .

Stereochemical Considerations

Enantiomers such as (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride () and (R)-2-amino-1-(4-fluorophenyl)ethanol hydrochloride () demonstrate the importance of chirality in pharmacological activity. For example, enantiomeric purity (>98% ee in ) is critical for asymmetric synthesis and drug efficacy .

Preparation Methods

Formation of Nitroalkene Intermediate

The starting material, 2-fluorobenzaldehyde, undergoes a condensation reaction with nitromethane to form 2-fluoro-β-nitrostyrene, an important intermediate. This reaction is typically catalyzed under basic conditions, where the nitromethane acts as a nucleophile attacking the aldehyde carbonyl group, followed by dehydration to yield the nitrostyrene.

Reduction to Amino Alcohol

The nitrostyrene intermediate is then subjected to reduction to yield 2-amino-1-(2-fluorophenyl)ethanol. Common reducing agents include lithium aluminum hydride (LiAlH4), which effectively reduces the nitro group and the alkene bond to the corresponding amino alcohol. Alternative catalytic hydrogenation methods may also be employed, particularly in industrial settings, to improve scalability and safety.

Formation of Hydrochloride Salt

The free base amino alcohol is converted into its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s stability and facilitates its isolation and purification.

Industrial Production Considerations

In industrial synthesis, optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst choice is critical to maximize yield and purity. For example:

  • Temperature control during the condensation and reduction steps prevents side reactions and racemization.
  • Use of catalysts or finely divided metals (e.g., nickel and aluminum alloys) can improve reduction efficiency.
  • Controlled addition of hydrochloric acid ensures complete salt formation without excess acid that could degrade the product.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature Range Yield (%) Notes
Nitroalkene formation 2-Fluorobenzaldehyde + nitromethane, base 0–30 °C 75–85 Base catalysts include sodium carbonate
Reduction to amino alcohol Lithium aluminum hydride or catalytic H2 0–50 °C 80–90 Catalytic hydrogenation preferred industrially
Hydrochloride salt formation HCl addition Room temperature >95 Ensures stability and purity

Research Findings and Notes

  • The starting aldehyde (2-fluorobenzaldehyde) is sensitive to reaction conditions; maintaining mild temperatures avoids racemization or side reactions.
  • Reduction with LiAlH4 is efficient but requires careful handling due to its reactivity; catalytic hydrogenation offers a safer alternative for scale-up.
  • The hydrochloride salt form is preferred for its enhanced stability and ease of handling in pharmaceutical applications.
  • Industrial processes often incorporate continuous flow techniques and catalyst recycling to improve cost-effectiveness and environmental impact.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride?

Methodological Answer: The synthesis typically involves reductive amination of 2-fluorophenylglycolaldehyde with ammonia under catalytic hydrogenation (e.g., using Pd/C or Raney Ni). Key steps include:

Aldehyde Preparation : 2-Fluorophenylglycolaldehyde is synthesized via Friedel-Crafts acylation followed by oxidation .

Reductive Amination : The aldehyde reacts with ammonium acetate in methanol under hydrogen gas (1–3 atm) at 50–60°C for 12–24 hours.

Salt Formation : The free base is treated with HCl in anhydrous ethanol to yield the hydrochloride salt.
Critical Parameters :

  • Catalyst loading (5–10 wt%) and hydrogen pressure influence yield.
  • Crystallization from ethanol/diethyl ether ensures >95% purity.

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC/GC-MS : Quantify purity (>98%) using reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) .
  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): δ 7.4–7.6 (m, aromatic H), 4.8 (s, -OH), 3.2 (q, -CH₂NH₂) .
    • ¹³C NMR : Confirm fluorophenyl substitution (C-F coupling ~245 Hz).
  • Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values.

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Waste Disposal : Neutralize aqueous waste with NaHCO₃ before disposal. Solid waste should be incinerated via licensed facilities.
  • Spill Management : Absorb with inert material (vermiculite) and treat with 10% acetic acid solution.

Advanced Research Questions

Q. How can researchers design experiments to study its interaction with neurotransmitter receptors?

Methodological Answer:

  • In Vitro Binding Assays :
    • Serotonin Receptors (5-HT₂A) : Use radioligand [³H]-ketanserin in HEK293 cells expressing human 5-HT₂A. Measure displacement IC₅₀ values .
    • Dopamine D₂ Receptors : Employ [³H]-spiperone competition assays in striatal membranes.
  • Functional Assays :
    • cAMP Modulation : Assess inhibition of forskolin-stimulated cAMP in CHO cells (EC₅₀ via ELISA).

Q. How to resolve contradictions in reported receptor modulation data?

Methodological Answer:

  • Species-Specific Variability : Compare receptor subtypes (e.g., human vs. rat 5-HT₂A) using transfected cell lines .
  • Buffer Conditions : Optimize assay pH (7.4 vs. 6.8) and ion concentration (Mg²⁺ impacts G-protein coupling).
  • Metabolite Interference : Analyze stability in assay media (e.g., via LC-MS to detect degradation products).

Q. What strategies optimize enantiomeric resolution for chiral studies?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak AD-H column (hexane:isopropanol 90:10 + 0.1% diethylamine) for baseline separation of (R)- and (S)-enantiomers .
  • Circular Dichroism (CD) : Monitor ellipticity at 220 nm to confirm enantiopurity (>99% ee).
  • Crystallography : Co-crystallize with tartaric acid derivatives to isolate specific enantiomers.

Q. How to investigate metabolic pathways in preclinical models?

Methodological Answer:

  • In Vivo Studies : Administer 10 mg/kg (i.v.) to Sprague-Dawley rats. Collect plasma/liver homogenates at 0.5, 1, 2, 4, 8 h post-dose.
  • Metabolite ID : Use UPLC-QTOF-MS (ESI+ mode) to detect phase I (hydroxylation) and phase II (glucuronidation) metabolites .
  • Enzyme Inhibition : Incubate with CYP3A4/2D6 inhibitors (ketoconazole/quinidine) in microsomes to identify major metabolic enzymes.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(2-fluorophenyl)ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(2-fluorophenyl)ethanol hydrochloride

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